molecular formula C20H17FN2O2 B3160857 6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime CAS No. 866154-10-1

6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime

Cat. No.: B3160857
CAS No.: 866154-10-1
M. Wt: 336.4 g/mol
InChI Key: CCMHKSOISYLLKX-YDZHTSKRSA-N
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Description

6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime is an organic compound with the molecular formula C20H17FN2O2 and a molecular weight of 336.36 g/mol This compound is characterized by the presence of a fluorophenoxy group, a nicotinaldehyde moiety, and an oxime functional group attached to a 2-methylbenzyl group

Preparation Methods

The synthesis of 6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the fluorophenoxy and nicotinaldehyde moieties may interact with cellular receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-[6-(4-fluorophenoxy)pyridin-3-yl]-N-[(2-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-15-4-2-3-5-17(15)14-24-23-13-16-6-11-20(22-12-16)25-19-9-7-18(21)8-10-19/h2-13H,14H2,1H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMHKSOISYLLKX-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON=CC2=CN=C(C=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CO/N=C/C2=CN=C(C=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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